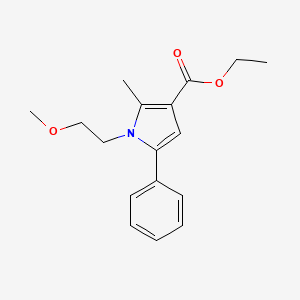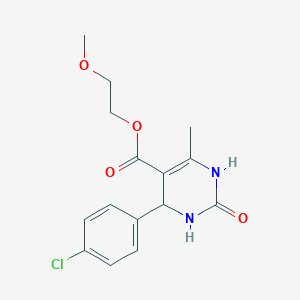![molecular formula C16H20N2O2 B5200114 N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5200114.png)
N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide, also known as AH-7921, is a synthetic opioid drug. It was first synthesized in the 1970s by Allen and Hanburys, a British pharmaceutical company. AH-7921 is a potent analgesic drug that has been used in scientific research to study the opioid receptor system and pain pathways.
作用機序
N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide acts as an agonist at the mu-opioid receptor. It binds to the receptor and activates it, leading to the release of endogenous opioids and the inhibition of pain signals. N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide also has some affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide produces a range of biochemical and physiological effects. Its primary effect is analgesia, which is mediated through the activation of the mu-opioid receptor. N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide also produces sedation, respiratory depression, and euphoria. These effects are similar to those produced by other opioids, such as morphine.
実験室実験の利点と制限
N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide has several advantages and limitations for lab experiments. Its high affinity for the mu-opioid receptor makes it a useful tool for studying the opioid receptor system and pain pathways. However, its potency and potential for abuse make it a dangerous substance to handle, and it requires specialized equipment and expertise to work with safely.
将来の方向性
There are several future directions for research on N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide. One area of interest is the development of new opioid drugs that have fewer side effects and less potential for abuse. Another area of interest is the investigation of the long-term effects of N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide on the brain and behavior. Finally, researchers may continue to use N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide as a tool for studying the opioid receptor system and pain pathways.
合成法
The synthesis of N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide involves the reaction of 4-acetamidophenyl magnesium bromide with bicyclo[4.1.0]hept-3-ene-7-carboxylic acid anhydride. This reaction yields N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide. The synthesis of N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide has been used in scientific research to study the opioid receptor system and pain pathways. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide has also been used in animal studies to investigate the effects of opioids on behavior and cognition.
特性
IUPAC Name |
N-(4-acetamidophenyl)bicyclo[4.1.0]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10(19)17-11-6-8-12(9-7-11)18-16(20)15-13-4-2-3-5-14(13)15/h6-9,13-15H,2-5H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKMBDCQNRPUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-(3-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200042.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5200053.png)
![ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5200061.png)
![N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5200068.png)

![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5200076.png)
![4-(4-bromophenyl)-1-[4-methyl-7-(methylthio)-2-quinolinyl]-4-piperidinol](/img/structure/B5200090.png)

![5-(2-chlorophenyl)-3-[(dimethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5200107.png)

![N-(2,4-dimethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5200124.png)

![ethyl 4-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5200127.png)